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molecular formula C6H2ClF3N2O2 B1592656 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine CAS No. 438554-45-1

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

Cat. No. B1592656
M. Wt: 226.54 g/mol
InChI Key: VBVLYVRVIUJULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06916819B2

Procedure details

Ammonia gas is bubbled through a solution of 2-trifluoromethyl-4-chloro-5-nitro-pyridine (4.12 g, 18.23 mmol) in anhydrous THF at room temperature for 3 h. Removal of solvent under reduced pressure affords 5-nitro-2-trifluoromethyl-pyridin-4-ylamine (3.6 g, 96%); 1H NMR (300 MHz, CDCl3): δ 7.15 (s, 1H), 9.15 (s,1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].[F:2][C:3]([F:15])([F:14])[C:4]1[CH:9]=[C:8](Cl)[C:7]([N+:11]([O-:13])=[O:12])=[CH:6][N:5]=1>C1COCC1>[N+:11]([C:7]1[C:8]([NH2:1])=[CH:9][C:4]([C:3]([F:15])([F:14])[F:2])=[N:5][CH:6]=1)([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
4.12 g
Type
reactant
Smiles
FC(C1=NC=C(C(=C1)Cl)[N+](=O)[O-])(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=CC(=NC1)C(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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